Cas no 146667-86-9 (Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate)
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 3-(2-iodoethyl)-, 1,1-dimethylethyl ester
- tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
- 1-Boc-3-(2-iodoethyl)piperidine
- AM100255
- Z3417
- WFA66786
- DTXSID10435480
- AKOS024463128
- AB91475
- D74044
- DA-10136
- 146667-86-9
- SCHEMBL7256012
- CS-0079190
- Tert-butyl3-(2-iodoethyl)piperidine-1-carboxylate
- A884491
- Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
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- MDL: MFCD15071800
- Inchi: 1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
- InChI Key: ZCEOHFLQAXHPEA-UHFFFAOYSA-N
- SMILES: ICCC1CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 339.06916
- Monoisotopic Mass: 339.06953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5
Experimental Properties
- PSA: 29.54
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007121-1g |
tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95% | 1g |
$576.00 | 2022-04-02 | |
| Chemenu | CM180073-1g |
tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95% | 1g |
$669 | 2021-08-05 | |
| Chemenu | CM180073-1g |
tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95% | 1g |
$595 | 2023-01-09 | |
| eNovation Chemicals LLC | Y0987628-5g |
tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95% | 5g |
$1350 | 2024-08-02 | |
| Advanced ChemBlocks | P41172-1G |
1-Boc-3-(2-iodoethyl)piperidine |
146667-86-9 | 95% | 1G |
$415 | 2023-09-15 | |
| Ambeed | A841221-1g |
tert-Butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95+% | 1g |
$515.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y0987628-5g |
tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95% | 5g |
$1350 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0987628-5g |
tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
146667-86-9 | 95% | 5g |
$1350 | 2025-03-01 |
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate Suppliers
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate, also known by its CAS number CAS No. 146667-86-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is particularly notable for its role in the synthesis of advanced materials, including polymers, pharmaceuticals, and electronic materials. The structure of this compound consists of a piperidine ring substituted with a tert-butyl carboxylate group at position 1 and an iodoethyl group at position 3, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate in the development of novel polymer materials. Researchers have demonstrated that this compound can serve as a key building block for the synthesis of high-performance polymers with tailored properties, such as improved thermal stability and mechanical strength. For instance, a study published in the journal Macromolecules explored the use of this compound as a monomer in the synthesis of polyamides, which exhibit exceptional resistance to harsh environmental conditions.
In addition to its role in polymer chemistry, Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate has also found applications in drug delivery systems. Its unique structure allows for the incorporation of bioactive molecules into polymer matrices, enabling controlled release of drugs over extended periods. A recent investigation published in Biomaterials Science reported the successful use of this compound as a precursor for the synthesis of biodegradable polymers that can encapsulate and release anti-cancer drugs with high efficiency.
The synthesis of Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. The availability of iodine at position 2 of the ethyl chain makes it an ideal candidate for further functionalization through various substitution reactions. For example, researchers have utilized this compound to introduce diverse functional groups, such as hydroxyl or amino groups, into piperidine-based structures, thereby expanding its utility in different chemical systems.
One of the most promising areas of research involving Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is its application in electronic materials. Recent advancements have shown that this compound can be used as a precursor for the synthesis of conductive polymers and organic semiconductors. A study published in Nature Communications demonstrated that polymers derived from this compound exhibit excellent electrical conductivity and stability under ambient conditions, making them suitable for use in flexible electronics and optoelectronic devices.
The versatility of Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is further underscored by its ability to participate in click chemistry reactions. These reactions enable rapid and efficient assembly of complex molecular architectures, which is particularly valuable in drug discovery and materials science. For instance, researchers have employed this compound in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions to synthesize bioactive molecules with potential therapeutic applications.
In conclusion, Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a highly versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists and material scientists seeking to develop innovative solutions to complex problems. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing modern science and technology.
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